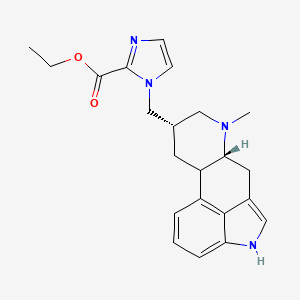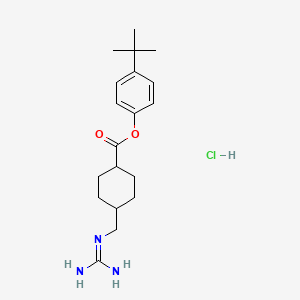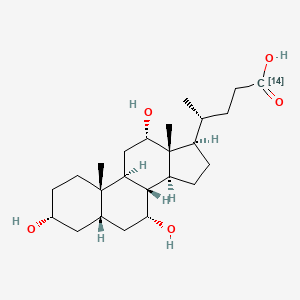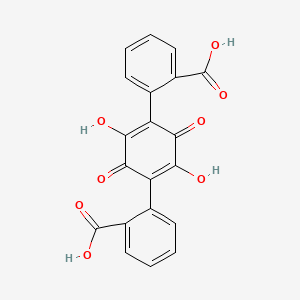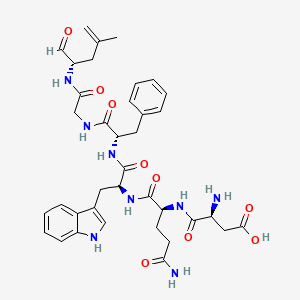
Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-hydroxy-) is a complex organic compound that features a unique structure combining benzamide and diazepine moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the diazepine core. The key steps include:
Formation of the Diazepine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the diazepine ring.
Introduction of Hydroxy Groups: Hydroxylation reactions are carried out to introduce hydroxy groups at specific positions on the diazepine ring.
Attachment of Benzyl Groups: Benzyl groups are introduced through alkylation reactions.
Formation of Benzamide Moieties: The final steps involve the formation of benzamide groups through amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be used to convert ketone or aldehyde groups back to alcohols.
Substitution: The benzyl groups can undergo substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing the benzyl groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepine core and benzamide moieties allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific target and the context in which the compound is used.
相似化合物的比较
Benzamide: A simpler compound with a single benzamide moiety.
Diazepine Derivatives: Compounds with similar diazepine cores but different substituents.
Hydroxybenzyl Compounds: Compounds with hydroxybenzyl groups attached to various cores.
Uniqueness: This compound’s uniqueness lies in its combination of benzamide and diazepine moieties, along with the specific arrangement of hydroxy and benzyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
153183-64-3 |
|---|---|
分子式 |
C35H36N4O7 |
分子量 |
624.7 g/mol |
IUPAC 名称 |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-3-[[3-(hydroxycarbamoyl)phenyl]methyl]-2-oxo-1,3-diazepan-1-yl]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C35H36N4O7/c40-31-29(19-23-9-3-1-4-10-23)38(21-25-13-7-15-27(17-25)33(42)36-45)35(44)39(22-26-14-8-16-28(18-26)34(43)37-46)30(32(31)41)20-24-11-5-2-6-12-24/h1-18,29-32,40-41,45-46H,19-22H2,(H,36,42)(H,37,43)/t29-,30-,31+,32+/m1/s1 |
InChI 键 |
SDULFQOGIXPXRD-ZRTHHSRSSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NO)CC4=CC(=CC=C4)C(=O)NO)CC5=CC=CC=C5)O)O |
规范 SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NO)CC4=CC(=CC=C4)C(=O)NO)CC5=CC=CC=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


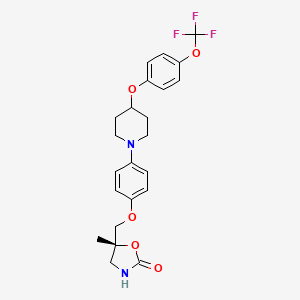
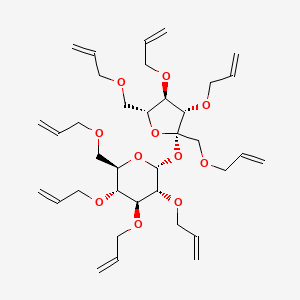

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
